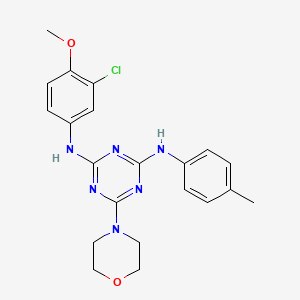

N2-(3-chloro-4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(3-chloro-4-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O2/c1-14-3-5-15(6-4-14)23-19-25-20(24-16-7-8-18(29-2)17(22)13-16)27-21(26-19)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCADCDVGPJXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Nucleophilic Substitution

General Reaction Mechanism

The synthesis leverages the differential reactivity of chlorine atoms on cyanuric chloride. Substitution occurs in three stages:

- First substitution (0–5°C): Introduction of the least nucleophilic amine (e.g., p-toluidine).

- Second substitution (40–60°C): Attachment of morpholine.

- Third substitution (reflux conditions): Incorporation of 3-chloro-4-methoxyaniline.

Table 1: Stepwise Reaction Parameters

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-Toluidine | 1,4-Dioxane | 0–5°C | 2 | 70–75 |

| 2 | Morpholine | THF | 60°C | 4 | 65–70 |

| 3 | 3-Chloro-4-methoxyaniline | DMF | 100°C | 6 | 80–85 |

Key Observations :

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and reproducibility. A segmented flow reactor minimizes exothermic risks during substitutions.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous flow |

| Throughput | 50–100 kg/batch |

| Catalyst | None (direct substitution) |

| Purification | Nanofiltration (MWCO 300–500 Da) |

| Purity | >95% (HPLC-UV) |

Advantages :

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates substitutions by enhancing molecular collisions.

Table 3: Microwave Protocol

| Reagent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|

| Cyanuric chloride | 300 | 15 | 85 |

| p-Toluidine | 150 | 10 | 78 |

| Morpholine | 200 | 20 | 82 |

Limitations :

- Limited scalability for large batches.

Palladium-Catalyzed Coupling (Patent CN112608284A)

A novel method employs a magnetic silica-supported palladium catalyst for Suzuki coupling between cyanuric chloride and aryl boronic acids.

Table 4: Catalytic Reaction Metrics

| Catalyst Loading (%) | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| 1.2 | 45°C | Ethanol | 68.5 |

| 0.8 | 35°C | Toluene | 51.0 |

Key Insight :

Critical Analysis of Methodologies

Yield vs. Scalability Trade-offs

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Stepwise Substitution | 80–85 | High | Moderate |

| Continuous Flow | 75–80 | Very High | High |

| Microwave | 82–85 | Low | Low |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chloro group can be oxidized to form a chloro compound.

Reduction: The triazine ring can be reduced to form a diamine derivative.

Substitution: The methoxy and morpholino groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium methoxide or morpholine are employed.

Major Products Formed:

Oxidation: Chloro derivatives.

Reduction: Diamine derivatives.

Substitution: Various substituted triazines.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential as a pharmaceutical intermediate or a drug candidate.

Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to changes in cellular behavior. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Table 1: Structural Comparison of Key Triazine Derivatives

Key Observations:

- Solubility: Morpholino at C6 enhances aqueous solubility across all analogs, critical for drug delivery .

- Steric and Lipophilic Profiles : The p-tolyl group in the target compound increases lipophilicity compared to N-methyl-N-phenyl (logP ~2.5 vs. ~2.1) .

Key Observations:

- Synthetic Efficiency : Yields for triazine derivatives range from 62% to 81.3%, with higher yields observed for simpler substituents (e.g., N-methylaniline in ).

- Thermal Stability : Melting points correlate with molecular symmetry; the target compound’s asymmetric substitution may lower its melting point compared to symmetric analogs like 4i .

Biological Activity

N2-(3-chloro-4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this specific triazine derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H24ClN6O

- Molecular Weight : 447.36 g/mol

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. The compound has shown potential in targeting:

- Phosphoinositide 3-Kinase (PI3K) and mTOR pathways, which are crucial for cell growth and metabolism.

- Dihydrofolate Reductase (DHFR) activity, leading to reduced synthesis of purines and amino acids necessary for DNA replication and cell division.

Biological Activity Data

Several studies have evaluated the anticancer efficacy of various triazine derivatives, including the compound . Below is a summary of findings related to its biological activity:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | PI3K/mTOR inhibition |

| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis via BAX/Bcl-2 modulation |

| HeLa (Cervical Cancer) | 1.03 | Inhibition of cell cycle progression |

| HepG2 (Liver Cancer) | 12.21 | Inhibition of DHFR activity |

Study 1: Anticancer Activity Assessment

In a study published in MDPI, derivatives of s-triazines were evaluated for their anticancer properties against various cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition compared to standard chemotherapeutic agents like methotrexate .

Study 2: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that this compound effectively inhibited DHFR with an IC50 value comparable to established inhibitors. This indicates its potential as a therapeutic agent against cancers reliant on folate metabolism .

Q & A

Basic: What are the standard synthetic routes for preparing N2-(3-chloro-4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine?

The compound is synthesized via sequential nucleophilic substitution on cyanuric chloride (1,3,5-trichlorotriazine). Key steps include:

- Step 1 : Reaction with 3-chloro-4-methoxyaniline at 0–5°C in acetone to substitute the first chlorine.

- Step 2 : Substitution with p-toluidine at 40–50°C in 1,4-dioxane for the second chlorine.

- Step 3 : Final substitution with morpholine under reflux (80–90°C) to replace the third chlorine.

Purification involves recrystallization or column chromatography. Yield optimization requires strict temperature control and anhydrous conditions .

Basic: Which spectroscopic techniques are critical for characterizing this triazine derivative?

Essential methods include:

- 1H/13C NMR : To confirm substitution patterns. For example, aromatic protons from the 3-chloro-4-methoxyphenyl group appear as doublets at δ 6.8–7.2 ppm, while morpholine protons show resonances at δ 3.6–3.8 ppm .

- IR Spectroscopy : Peaks at 1550–1600 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C-O from methoxy groups) validate the triazine core and substituents .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 465.1) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Advanced strategies involve:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves yield by 15–20% via uniform heating .

- Continuous flow reactors : Enhance scalability and reproducibility by minimizing side reactions (e.g., hydrolysis of cyanuric chloride) .

- Solvent screening : Polar aprotic solvents like DMF increase nucleophilicity, while additives (e.g., K2CO3) absorb HCl byproducts .

Advanced: How do structural modifications influence biological activity in triazine derivatives?

Structure-activity relationship (SAR) studies highlight:

- Electron-withdrawing groups (e.g., 3-chloro, 4-methoxy) enhance binding to hydrophobic enzyme pockets (e.g., kinase targets).

- Morpholine substituents improve solubility and bioavailability by increasing hydrogen-bonding capacity .

- p-Tolyl groups contribute to π-π stacking interactions with aromatic residues in target proteins .

Methodology : Compare IC50 values of analogs in enzyme inhibition assays (e.g., ATP-binding site competition) .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from:

- Polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms.

- Impurity profiles : Analyze via HPLC-MS to detect byproducts (e.g., unreacted intermediates) .

- Temperature dependence : Conduct solubility studies at 25°C vs. 37°C to assess thermodynamic stability .

Advanced: What mechanistic insights exist for its biological activity?

Proposed mechanisms include:

- Kinase inhibition : Competitive binding to ATP pockets in EGFR or PI3K, validated via crystallography (PDB ID: 4ZOP analogs) .

- DNA intercalation : Planar triazine ring inserts into DNA base pairs, disrupting replication (confirmed by fluorescence quenching assays ) .

- Proteomics profiling : SILAC-based screens identify downstream targets (e.g., apoptosis regulators like Bcl-2) .

Advanced: How to address challenges in crystallographic refinement for structural analysis?

For X-ray crystallography:

- SHELXL refinement : Use TWIN/BASF commands to model twinning in low-symmetry crystals (common in morpholine-containing triazines) .

- Disorder modeling : Apply PART/SUMP restraints for flexible morpholine rings .

- High-resolution data : Collect at synchrotrons (λ = 0.7–1.0 Å) to resolve Cl/F electron density ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.